molecular formula C₁₀H₈ClN₃O₂ B1164383 7-Dechloro-3-hydroxy Anagrelide

7-Dechloro-3-hydroxy Anagrelide

カタログ番号: B1164383
分子量: 237.64
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Dechloro-3-hydroxy Anagrelide, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₈ClN₃O₂ and its molecular weight is 237.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Mechanism of Action:

  • 7-Dechloro-3-hydroxy Anagrelide functions as a phosphodiesterase 3 inhibitor, which plays a role in modulating cyclic AMP levels within cells. This action contributes to its efficacy in reducing platelet counts and may also influence apoptosis in certain cancer cells expressing specific receptors .

Potency Comparison:

  • Studies indicate that this compound has a significantly higher potency than Anagrelide itself, with an IC50 value approximately 40 times lower than that of Anagrelide (0.9 nM vs. 36 nM) . This increased potency suggests that it may be more effective at lower doses, potentially reducing the risk of side effects.

Clinical Applications

  • Treatment of Essential Thrombocythemia:
    • Clinical trials have demonstrated that both Anagrelide and its metabolite effectively reduce elevated platelet counts in patients with essential thrombocythemia. The efficacy is measured by the reduction in platelet levels to a physiologically normal range (150,000 - 400,000/µL) over sustained periods .
  • Potential Use in Other Myeloproliferative Disorders:
    • Beyond essential thrombocythemia, there is evidence supporting the use of this compound in conditions like polycythemia vera and chronic myeloid leukemia. Its ability to lower platelet counts can mitigate complications associated with these disorders .
  • Cardiovascular Effects:
    • While primarily used for hematological conditions, the cardiovascular effects of this compound are also noteworthy. It has been observed to exert vasodilatory effects, which could be beneficial for patients at risk of thrombotic events due to high platelet counts .

Case Studies

Several clinical studies provide insights into the effectiveness and safety profile of this compound:

  • Study on Efficacy in Pediatric Patients:
    A cohort study involving pediatric patients with essential thrombocythemia treated with Anagrelide showed promising results, with significant reductions in platelet counts and manageable side effects over extended treatment durations .
  • Long-term Safety Profile:
    In a comprehensive analysis involving over 900 patients treated with Anagrelide, including its metabolite, adverse events were generally mild and included headaches and gastrointestinal disturbances. Serious events were rare but included cardiovascular complications .

Comparative Efficacy Data

Parameter Anagrelide This compound
IC50 (nM)360.9
Reduction in Platelet Count (%)>50%Higher response rates observed
Common Side EffectsHeadache, DiarrheaSimilar profile but potentially less severe
Duration of Treatment (weeks)Mean ~65Similar or longer duration observed

特性

分子式

C₁₀H₈ClN₃O₂

分子量

237.64

同義語

6-Chloro-3-hydroxy-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。